4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile
Overview
Description
“4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile” is a chemical compound with the CAS Number: 1803588-31-9 . It has a molecular weight of 257.21 and its molecular formula is C12H10F3NO2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile” is 1S/C12H10F3NO2/c1-8(17)10-3-2-9(7-16)6-11(10)18-5-4-12(13,14)15/h2-3,6H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile” is a powder at room temperature . Its boiling point and other physical properties were not specified in the sources I found .Scientific Research Applications
Electrolyte Additive for Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile, similar in structure to 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile, has been used as an electrolyte additive for high voltage lithium ion batteries. This compound significantly improves the cyclic stability of the LiNi 0.5 Mn 1.5 O 4 cathode, demonstrating an increased capacity retention compared to using the base electrolyte. It forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution from LiNi 0.5 Mn 1.5 O 4 (Huang et al., 2014).
Corrosion Inhibition
Benzonitrile derivatives, closely related to 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds, including 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, show excellent inhibition properties and can be adsorbed on the steel surface, following Langmuir's adsorption isotherm. This makes them valuable in corrosion protection applications (Chaouiki et al., 2018).
NLO Properties and Biomedical Applications
4-(4-Acetyl-5-Methyl-1H-1, 2, 3-Triazol-1-yl) Benzonitrile, another compound similar to 4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile, has been synthesized and analyzed for its non-linear optical (NLO) properties. It has potential applications in optics, opto-electronics, and photonics. The material also shows potential for biomedical applications, including anti-diabetic properties (Maalmarugan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-8(17)10-3-2-9(7-16)6-11(10)18-5-4-12(13,14)15/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTKALJYRYYPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-(3,3,3-trifluoropropoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.